molecular formula C27H32N8O15 B12740789 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate CAS No. 126002-24-2

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate

Cat. No.: B12740789
CAS No.: 126002-24-2
M. Wt: 708.6 g/mol
InChI Key: INOPEJQYJWNVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate typically involves multiple steps. One common method starts with the preparation of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine, which is then reacted with picric acid to form the dipicrate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Diethylamino)ethoxy)benzophenone
  • 2-[2-(Diethylamino)ethoxy]ethanol

Uniqueness

4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dipicrate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

126002-24-2

Molecular Formula

C27H32N8O15

Molecular Weight

708.6 g/mol

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]propan-2-amine;2,4,6-trinitrophenol

InChI

InChI=1S/C15H26N2O.2C6H3N3O7/c1-4-17(5-2)10-11-18-15-8-6-14(7-9-15)12-13(3)16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-9,13H,4-5,10-12,16H2,1-3H3;2*1-2,10H

InChI Key

INOPEJQYJWNVOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC(C)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.